Theophylline-13C2d6

Description

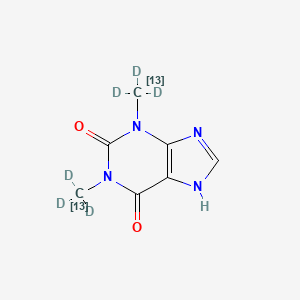

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |

InChI Key |

ZFXYFBGIUFBOJW-KLFIIISESA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Theophylline-13C2d6 and its Unlabeled Counterpart

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards has become the benchmark for achieving reliable data in mass spectrometry-based assays. This guide provides an in-depth technical exploration of the differences between unlabeled Theophylline and its isotopically labeled analogue, Theophylline-13C2d6, elucidating the fundamental principles and practical applications that underpin its use as a superior internal standard.

Unveiling the Molecular Distinction: A Structural and Physicochemical Comparison

At its core, Theophylline is a methylxanthine drug chemically known as 1,3-dimethylxanthine.[1][2] It is a purine derivative with a fused pyrimidinedione and imidazole ring system.[2] Theophylline-13C2d6 is a synthetic version of Theophylline where specific atoms have been replaced with their heavier stable isotopes. Specifically, two carbon atoms are replaced with carbon-13 (¹³C), and six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or d).

This subtle yet significant alteration in atomic composition leads to a measurable difference in molecular weight, a key principle exploited in mass spectrometry.

| Property | Unlabeled Theophylline | Theophylline-13C2d6 |

| Chemical Formula | C₇H₈N₄O₂ | ¹³C₂C₅²H₂H₆N₄O₂ |

| Molecular Weight | 180.16 g/mol [3] | 188.19 g/mol |

| Isotopic Enrichment | Not Applicable | Typically ≥98% for ¹³C and ²H |

| Appearance | White crystalline powder | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | Expected to have very similar solubility to unlabeled Theophylline |

| Melting Point | 270-274 °C[3] | Expected to be very similar to unlabeled Theophylline |

The fundamental chemical structure and, consequently, the physicochemical properties such as pKa, logP, and solubility are nearly identical between the two compounds. This similarity is crucial for the function of Theophylline-13C2d6 as an internal standard, as it ensures that it behaves in an almost identical manner to the unlabeled analyte during sample preparation and chromatographic separation.

The Rationale for Isotopic Labeling: Enhancing Bioanalytical Precision

The primary application of Theophylline-13C2d6 is as an internal standard in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled internal standard is to correct for variability that can be introduced at various stages of the analytical process.

The Causality Behind the Choice:

An ideal internal standard should be a compound that is chemically and physically as similar to the analyte as possible.[4] This ensures that any loss of analyte during sample extraction, or any variation in ionization efficiency in the mass spectrometer, is mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise quantification.

Theophylline-13C2d6 fulfills this requirement exceptionally well because:

-

Co-elution: It has virtually the same chromatographic retention time as unlabeled Theophylline, meaning they experience the same matrix effects at the same time.

-

Similar Extraction Recovery: Its near-identical chemical properties result in the same efficiency of extraction from complex biological matrices like plasma or urine.

-

Comparable Ionization Efficiency: Both labeled and unlabeled forms exhibit similar ionization behavior in the mass spectrometer source.

The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Synthesis and Isotopic Incorporation

The synthesis of unlabeled Theophylline has been well-established for over a century, with the Traube purine synthesis being a common method.[2] This multi-step process typically starts from simple precursors like dimethylurea and cyanoacetic acid.[2]

The synthesis of Theophylline-13C2d6 involves the use of isotopically enriched starting materials. For instance, the methyl groups can be introduced using ¹³C- and deuterium-labeled methylating agents. The purine ring can be constructed using precursors containing ¹³C-labeled carbon atoms. The specific synthetic route is designed to ensure the stable isotopes are incorporated at positions that are not susceptible to chemical exchange during the analytical procedure.

Potential for Isotopic Effects

While stable isotope-labeled internal standards are designed to be chemically identical, the substitution of lighter atoms with heavier ones can sometimes lead to minor differences in reaction rates, known as the kinetic isotope effect (KIE). Deuterium (²H) has a significantly larger mass than protium (¹H), and the C-²H bond is stronger than the C-¹H bond. This can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond.[5][6]

For Theophylline, the primary metabolic pathways involve N-demethylation and C8-oxidation.[3] The deuterium labeling on the methyl groups of Theophylline-13C2d6 could potentially lead to a slight decrease in the rate of N-demethylation compared to the unlabeled compound. However, in the context of its use as an internal standard, this effect is generally negligible and does not impact the accuracy of quantification, as the internal standard is added at a known concentration and is used to normalize the signal of the co-eluting analyte.

Experimental Protocol: Quantification of Theophylline in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantitative analysis of Theophylline in human plasma, employing Theophylline-13C2d6 as an internal standard. This protocol is based on established bioanalytical principles and is designed to meet regulatory expectations for validation and sample analysis.

5.1. Materials and Reagents

-

Theophylline (certified reference standard)

-

Theophylline-13C2d6 (certified reference standard)

-

Human plasma (drug-free, with appropriate anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

5.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

5.3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Theophylline and Theophylline-13C2d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Theophylline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Theophylline-13C2d6 stock solution in 50:50 (v/v) acetonitrile:water.

5.4. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the Internal Standard Working Solution.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

5.5. LC-MS/MS Conditions

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Theophylline: Precursor ion (m/z) 181.1 → Product ion (m/z) 124.1

-

Theophylline-13C2d6: Precursor ion (m/z) 189.2 → Product ion (m/z) 128.1

-

-

Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

5.6. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.

-

Calibration Curve: A calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The curve should be fitted with a linear, weighted (e.g., 1/x²) regression.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

-

Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or internal standard.

-

Stability: The stability of Theophylline in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) must be established.

Visualization of the Bioanalytical Workflow

The following diagrams illustrate the key steps in the bioanalytical workflow for the quantification of Theophylline using Theophylline-13C2d6 as an internal standard.

Caption: Bioanalytical workflow for Theophylline quantification.

Sources

- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

Theophylline-13C2d6: Technical Reference & Safety Guide

CAS Number: 1782458-84-7

Molecular Formula:

Part 1: Core Directive & Scientific Rationale

The "Gold Standard" Internal Standard

In the bioanalysis of methylxanthines, precision is often compromised by isotopic crosstalk and matrix interferences. Theophylline-13C2d6 represents the pinnacle of internal standard (IS) design for LC-MS/MS quantification. Unlike the common Theophylline-d3 (+3 Da) or Theophylline-d6 (+6 Da), this isotopologue incorporates two Carbon-13 atoms and six Deuterium atoms at the

Why this specific isotopologue?

-

Mass Shift (+8 Da): The parent Theophylline (

181) shifts to -

Metabolic Stability: The deuterium labeling on the methyl groups (

) leverages the Kinetic Isotope Effect (KIE) , potentially slowing down N-demethylation during sample processing or in metabolic stability assays, ensuring the IS remains intact longer than hydrogen-labeled counterparts. -

Chromatographic Co-elution: As a stable isotope-labeled compound, it co-elutes perfectly with Theophylline, compensating for matrix effects (ion suppression/enhancement) in real-time.

Part 2: Safety Data Sheet (SDS) Analysis

Warning: While Theophylline-13C2d6 is a stable isotope variant, it possesses the same toxicological properties as unlabeled Theophylline. It must be handled with extreme caution in a containment facility.

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

-

Reproductive Toxicity: Category 1B (H360) – May damage fertility or the unborn child.

Critical Safety Parameters

| Parameter | Specification | Actionable Protocol |

| Exposure Routes | Inhalation, Ingestion, Skin Contact | Use a certified fume hood. Do not generate dust. |

| Target Organs | CNS, Cardiovascular System | Monitor for tachycardia or tremors if exposure is suspected. |

| PPE Requirements | N95/P100 Respirator, Nitrile Gloves, Safety Goggles | Double-gloving is recommended when handling stock powders. |

| First Aid (Ingestion) | IMMEDIATE Medical Attention | Rinse mouth. Do NOT induce vomiting. Transport to ER immediately. |

Handling & Storage

-

Storage: -20°C (Freezer). Protect from light and moisture.

-

Stability: Stable under recommended storage conditions. Non-radioactive (Stable Isotope).

Part 3: Experimental Protocol (LC-MS/MS)

Workflow Visualization

The following diagram illustrates the validated workflow for quantifying Theophylline in human plasma using Theophylline-13C2d6 as the internal standard.

Figure 1: Sample preparation workflow utilizing Theophylline-13C2d6 for absolute quantification.

Detailed Methodology

A. Stock Solution Preparation

-

Primary Stock: Dissolve 1.0 mg Theophylline-13C2d6 in 1.0 mL Methanol (HPLC Grade) to yield 1 mg/mL.

-

Working IS Solution: Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water. Store at -20°C.

B. LC-MS/MS Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

-

Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B (0-0.5 min)

95% B (1.5 min) -

Flow Rate: 0.4 mL/min.[1]

C. Mass Spectrometry (MRM Transitions) Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| Theophylline (Analyte) | 181.1 | 124.1 | 22 | 50 |

| Theophylline-13C2d6 (IS) | 189.2 | 130.2 | 22 | 50 |

Note: The +8 Da shift in the precursor (181

Part 4: Structural Logic

The following diagram details the specific isotopic labeling sites that confer the +8 Da mass shift.

Figure 2: Isotopic modification map of Theophylline-13C2d6.

References

-

Pharmaffiliates. (n.d.). Theophylline-13C2d6 (CAS 1782458-84-7) - Technical Datasheet. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2153: Theophylline. Retrieved February 6, 2026, from [Link]

-

Zhang, Y., et al. (2020). "Determination of Theophylline Across Biological Matrices Using LC-MS/MS." Journal of Chromatography B. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathways of Theophylline-13C2d6 in Tracer Studies

Foreword: Precision in Metabolism

In the landscape of drug development, understanding a compound's metabolic fate is not merely an academic exercise; it is a cornerstone of ensuring safety and efficacy. For drugs with a narrow therapeutic index, such as theophylline, this understanding becomes critical. This guide moves beyond theoretical descriptions to provide a practical, in-depth exploration of how stable isotope tracer studies, specifically using Theophylline-13C2d6, offer unparalleled precision in elucidating metabolic pathways. We will delve into the causality behind experimental design, the validation inherent in the protocols, and the robust data these methods yield, equipping researchers and drug development professionals with the knowledge to confidently apply these powerful techniques.

Theophylline: A Therapeutic Mainstay with Metabolic Complexities

Theophylline, a methylxanthine compound, has been a long-standing therapy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanisms of action include nonselective inhibition of phosphodiesterases (PDEs), leading to bronchodilation, and antagonism of adenosine receptors.[2][3] While effective, theophylline's clinical utility is constrained by its narrow therapeutic window; plasma concentrations must be carefully managed to achieve efficacy while avoiding toxicity.[4]

This delicate balance is dictated almost entirely by the drug's clearance rate, which shows significant inter-individual variability.[5] The primary driver of this variability is hepatic metabolism.[6][7] Therefore, a granular understanding of the enzymes and pathways responsible for theophylline's biotransformation is essential for predicting drug-drug interactions (DDIs), understanding patient-specific factors (e.g., genetics, lifestyle), and ensuring patient safety.

The Rationale for Stable Isotope Tracer Studies

To dissect complex metabolic networks in vivo, we require a method to trace the journey of a drug molecule without perturbing the system's steady state. This is the fundamental principle of tracer studies. While radiolabeling has been a traditional approach, the use of stable, non-radioactive isotopes has become the gold standard for clinical and preclinical research.[8][]

Why Stable Isotopes? The Scientific Imperative:

-

Safety: Stable isotopes (e.g., ¹³C, ²H (d), ¹⁵N) are naturally occurring and pose no radiation risk to subjects, allowing for studies in diverse populations, including vulnerable ones, and enabling repeated testing.[8]

-

Chemical Identity: Labeled molecules are chemically identical to their unlabeled counterparts, ensuring they are processed by enzymes and transporters in the exact same manner.[8]

-

Analytical Power: When coupled with high-resolution mass spectrometry, stable isotopes allow for the unambiguous differentiation of the tracer drug and its metabolites from the endogenous or co-administered unlabeled drug.[10][11]

The use of Theophylline-13C2d6 provides a robust tracer. The incorporation of multiple stable isotopes creates a significant mass shift that is easily detectable by mass spectrometry and ensures that the label is retained on the core structure through the primary metabolic transformations, a critical feature for accurately tracing metabolite formation.

The Core Metabolic Pathways of Theophylline

Theophylline is extensively metabolized in the liver, with approximately 90% of a dose being eliminated through biotransformation before renal excretion.[12] The metabolism is dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][13][14] The two principal metabolic routes are N-demethylation and C8-oxidation.

-

C8-Hydroxylation: This is the major pathway, converting theophylline to 1,3-dimethyluric acid (1,3-DMU) . This reaction is predominantly catalyzed by CYP1A2 .[15][16]

-

N-Demethylation: This occurs at two positions:

-

3-N-demethylation produces 1-methylxanthine (1X) . This pathway is also primarily mediated by CYP1A2 .[12] 1-methylxanthine is subsequently oxidized by xanthine oxidase (XDH) to 1-methyluric acid.

-

1-N-demethylation produces 3-methylxanthine (3X) . 3-methylxanthine is the only pharmacologically active metabolite, though its potency is roughly one-tenth that of theophylline.[12][17]

-

Key Enzymatic Players:

-

CYP1A2: This is the high-affinity, primary enzyme responsible for theophylline metabolism at therapeutic concentrations.[5][15][18] Its activity is highly variable and can be induced by factors like smoking or inhibited by various drugs, making it a frequent source of clinically significant DDIs.[12][13][19]

-

CYP2E1: This enzyme acts as a low-affinity, high-capacity pathway.[15][20] Its contribution becomes more significant at higher, potentially toxic, theophylline concentrations.[5] Ethanol consumption can induce CYP2E1, potentially altering theophylline clearance.[15]

-

CYP3A4: While a major drug-metabolizing enzyme, its role in theophylline metabolism is generally considered minor.[12][15]

Designing and Executing a Theophylline-13C2d6 Tracer Study

A well-designed tracer study can precisely quantify the contribution of each metabolic pathway and assess the impact of intrinsic and extrinsic factors. The "intravenous tracer with oral maintenance" design is a robust approach.[21]

Experimental Protocol: A Self-Validating System

This protocol is designed to measure pathway-specific clearance under true steady-state conditions, providing the most clinically relevant data.

Step 1: Subject Enrollment and Baseline Assessment

-

Objective: To select an appropriate study population and gather baseline data.

-

Procedure:

-

Enroll healthy volunteers or the target patient population based on defined inclusion/exclusion criteria.

-

Conduct a physical exam and collect baseline blood and urine samples.

-

Obtain informed consent, detailing all procedures.

-

-

Causality: Proper subject selection minimizes confounding variables. Baseline samples confirm the absence of theophylline and interfering substances.

Step 2: Attainment of Steady-State Concentration

-

Objective: To ensure the kinetics of the unlabeled drug are stable.

-

Procedure:

-

Administer oral, unlabeled theophylline (e.g., sustained-release formulation) for a period of 3-5 half-lives (typically 2-3 days).[22]

-

On the day of the tracer study, confirm steady-state by taking 2-3 pre-dose blood samples to ensure trough concentrations are stable.

-

-

Causality: Measuring the tracer's metabolism against a stable background of the unlabeled drug allows for accurate kinetic calculations that reflect the body's true clearance capacity at that therapeutic level.

Step 3: Tracer Administration and Sample Collection

-

Objective: To introduce the labeled tracer and track its disposition and the appearance of its metabolites.

-

Procedure:

-

Immediately following the final oral maintenance dose of unlabeled theophylline, administer a single, small bolus dose of Theophylline-13C2d6 intravenously. The tracer dose should be a fraction (e.g., <5%) of the maintenance dose to avoid perturbing the system.

-

Collect blood samples at a rich time point schedule (e.g., 0, 5, 15, 30, 60, 90 mins, and 2, 4, 6, 8, 12, 24 hours post-tracer dose).

-

Collect all urine produced over timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

-

-

Causality: IV administration of the tracer bypasses absorption complexities, providing a direct measure of systemic clearance. Rich sampling is crucial for accurately defining the pharmacokinetic profiles of both the parent tracer and its metabolites.

Step 4: Sample Processing and Bioanalysis

-

Objective: To stabilize samples and quantify all labeled and unlabeled analytes.

-

Procedure:

-

Process blood to plasma via centrifugation and store at -80°C. Record urine volumes and store aliquots at -80°C.

-

Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24]

-

Extract analytes from plasma and urine using protein precipitation, liquid-liquid, or solid-phase extraction.[23]

-

Analyze samples to generate concentration-time data for Theophylline, Theophylline-13C2d6, and their respective labeled and unlabeled metabolites.

-

-

Causality: LC-MS/MS is the only technology with the required specificity and sensitivity to differentiate and accurately quantify the mass-shifted labeled compounds from their unlabeled counterparts.[24]

Bioanalytical Data: The Mass Spectrometry Advantage

The power of this technique lies in the ability of LC-MS/MS to specifically monitor the mass transitions for each analyte. A summary of hypothetical mass transitions is presented below.

| Analyte | Label Status | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Theophylline | Unlabeled | 181.1 | 124.1 |

| Theophylline-13C2d6 | Labeled | 189.1 | 128.1 |

| 1,3-Dimethyluric Acid | Unlabeled | 197.1 | 140.1 |

| 1,3-DMU-13C2d6 | Labeled | 205.1 | 144.1 |

| 1-Methylxanthine | Unlabeled | 167.1 | 110.1 |

| 1-MX-13C1d3 | Labeled | 171.1 | 112.1 |

| 3-Methylxanthine | Unlabeled | 167.1 | 124.1 |

| 3-MX-13C1d3 | Labeled | 171.1 | 126.1 |

| Note: These are representative m/z values and must be empirically determined on the specific mass spectrometer used. |

Data Interpretation: From Concentrations to Mechanistic Insights

The rich dataset generated allows for a multi-faceted analysis.

-

Total Clearance: The total systemic clearance (CL) of theophylline can be calculated from the intravenous tracer dose and the Area Under the Curve (AUC) of the labeled drug (CL = Dose_iv / AUC_tracer). This provides a direct measure of drug elimination capacity without confounding absorption factors.

-

Formation Clearance (CLf): The clearance through a specific metabolic pathway can be determined by measuring the cumulative amount of a labeled metabolite excreted in urine (Ae_met*) and dividing it by the AUC of the parent tracer.

-

CLf (to 1,3-DMU) = Ae_1,3-DMU* / AUC_tracer

-

CLf (to 1X) = Ae_1X* / AUC_tracer

-

-

Fraction Metabolized (fm): The relative importance of each pathway can be calculated as the ratio of the formation clearance to the total clearance (fm = CLf / CL). This quantitative data is invaluable for regulatory submissions and for building predictive pharmacokinetic models.[18]

Application in a DDI Study:

Imagine this study is repeated in the same subjects after co-administration of a new investigational drug.

| Parameter | Control (No Inhibitor) | With Investigational Drug | % Change | Interpretation |

| Total CL (L/hr) | 4.0 | 2.0 | -50% | Significant inhibition of overall elimination. |

| fm (CYP1A2, via 1,3-DMU) | 0.60 | 0.25 | -58% | Potent inhibition of the primary CYP1A2 pathway. |

| fm (CYP2E1, hypothetical) | 0.15 | 0.16 | No Change | The investigational drug is selective for CYP1A2. |

This level of detailed insight allows researchers to definitively identify the mechanism of a drug-drug interaction and predict its clinical significance.

Conclusion: A Paradigm of Precision in Drug Development

The use of Theophylline-13C2d6 in tracer studies represents a paradigm of modern, mechanistic drug development. This approach provides unambiguous, quantitative data on metabolic pathways, moving beyond simple observation to causal explanation. By integrating stable isotope chemistry with advanced bioanalytical techniques and robust clinical study design, researchers can precisely define a drug's metabolic profile, accurately predict drug-drug interactions, and ultimately build a stronger, more comprehensive safety and efficacy profile. This technical guide provides the foundational principles and practical framework for harnessing this powerful tool to make more informed decisions in the development of new medicines.

References

-

Theophylline: biochemical pharmacology and pharmacokinetics - PubMed. Available at: [Link]

-

Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies - MDPI. Available at: [Link]

-

Theophylline - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Theophylline | Applied Clinical Pharmacokinetics, 3e - AccessPharmacy. Available at: [Link]

-

Theophylline | Side Effects, Dosage, Uses & More - Healthline. Available at: [Link]

-

(PDF) EFFECTS OF THEOPHYLLINE ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES - ResearchGate. Available at: [Link]

-

Stable isotope methodology in a pharmacokinetic study of the interaction of theophylline and cimetidine - PubMed. Available at: [Link]

-

Contributions of various factors to theophylline clearance in asthmatic... - ResearchGate. Available at: [Link]

-

Theophylline Extended-Release Tablets Rx only - DailyMed. Available at: [Link]

-

CYP1A2 - Wikipedia. Available at: [Link]

-

Pharmacokinetics of Theophylline and Its Metabolites During Acute Renal Failure. A Case Report - PubMed. Available at: [Link]

-

Theophylline - PMC - NIH. Available at: [Link]

-

Theophylline interactions - The Pharmaceutical Journal. Available at: [Link]

-

Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed. Available at: [Link]

-

Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - ResearchGate. Available at: [Link]

-

Studies on theophylline metabolism: autoinduction and inhibition by antipyrine - PubMed. Available at: [Link]

-

In vivo 2H/13C flux analysis in metabolism research - PMC - PubMed Central. Available at: [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. Available at: [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]

-

Macrolide–theophylline interactions: no role for the inhibition of cytochrome P4501A2 - PMC. Available at: [Link]

-

Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - NIH. Available at: [Link]

-

Theophylline – Pharmacokinetics. Available at: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Available at: [Link]

-

Theophylline Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

-

Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PubMed Central. Available at: [Link]

-

(PDF) Pharmacokinetics Modelling of Theophylline Concentration Data On Patients With Respiratory Diseases - ResearchGate. Available at: [Link]

-

In vivo effects of theophylline on diaphragm, bicep, and quadricep strength and fatigability. Available at: [Link]

-

Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation. Available at: [Link]

-

Theophylline action on primary human bronchial epithelial cells under - Dove Medical Press. Available at: [Link]

-

Determination of Theophylline and Its Metabolites by Liquid Chromatography* | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. Available at: [Link]

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases - Frontiers. Available at: [Link]

-

Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Available at: [Link]

-

Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue - MDPI. Available at: [Link]

-

Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - NIH. Available at: [Link]

-

Pharmacokinetics of a sustained-release theophylline formulation - PMC - NIH. Available at: [Link]

Sources

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline | Side Effects, Dosage, Uses & More [healthline.com]

- 4. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 8. metsol.com [metsol.com]

- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ClinPGx [clinpgx.org]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. mdpi.com [mdpi.com]

- 15. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Theophylline Extended-Release Tablets Rx only [dailymed.nlm.nih.gov]

- 18. Macrolide–theophylline interactions: no role for the inhibition of cytochrome P4501A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CYP1A2 - Wikipedia [en.wikipedia.org]

- 20. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stable isotope methodology in a pharmacokinetic study of the interaction of theophylline and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of a sustained-release theophylline formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Theophylline-13C2,d6 Internal Standard for Therapeutic Drug Monitoring

This guide provides a comprehensive technical overview of the application of Theophylline-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) for the therapeutic drug monitoring (TDM) of theophylline. It is intended for researchers, scientists, and drug development professionals engaged in bioanalysis.

Introduction: The Clinical Imperative for Theophylline TDM

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its primary mechanism of action involves the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP, and acting as a nonselective adenosine receptor antagonist.[2] This results in bronchodilation and a reduction in inflammation.

However, theophylline possesses a narrow therapeutic index, typically maintained between 10-20 mg/L in plasma for optimal efficacy in most patients, though a lower range of 5-15 mg/L may also be effective.[3][4] Concentrations exceeding this range can lead to significant adverse effects, including life-threatening cardiac arrhythmias.[2] The drug's pharmacokinetics are highly variable among individuals and can be influenced by factors such as age, liver function, smoking status, and co-administered medications that induce or inhibit cytochrome P450 enzymes, the primary route of theophylline metabolism.[5][6] This inherent variability necessitates therapeutic drug monitoring (TDM) to ensure patient safety and therapeutic efficacy. Accurate and precise quantification of theophylline in biological matrices is therefore paramount.

The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and specificity.[7][8] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[9]

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis.[10][11] These are compounds where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., 13C, 2H (deuterium), 15N).[10] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[12] The use of a SIL-IS like Theophylline-13C2,d6 significantly improves the accuracy and precision of the assay by correcting for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.[13][14][15]

Theophylline and its Internal Standard

Caption: Chemical structures of Theophylline and its stable isotope-labeled internal standard.

Method Development and Validation: A Self-Validating System

The development of a reliable TDM method for theophylline using Theophylline-13C2,d6 as an internal standard requires a systematic approach to method validation, adhering to guidelines from regulatory bodies like the FDA and EMA.[16][17][18]

Preparation of Standards and Quality Controls

The foundation of an accurate quantitative assay lies in the meticulous preparation of calibration standards and quality control (QC) samples.[19][20][21]

Stock Solutions:

-

Theophylline: A primary stock solution is prepared by accurately weighing a certified reference material of theophylline and dissolving it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).[22][23]

-

Theophylline-13C2,d6 (IS): A separate stock solution of the internal standard is prepared in a similar manner to a concentration of 1 mg/mL.

Working Solutions:

-

Serial dilutions of the theophylline primary stock solution are made to create a series of working standard solutions that will be used to spike the biological matrix for the calibration curve.

-

A working solution of the internal standard is prepared by diluting the IS stock solution to a concentration that will yield a consistent and robust response in the mass spectrometer (e.g., 1 µg/mL).

Calibration Curve and Quality Control Samples:

-

Calibration Standards: These are prepared by spiking blank, drug-free biological matrix (e.g., human plasma) with the theophylline working standard solutions to create a series of known concentrations covering the therapeutic range. A typical calibration curve might range from 1 to 40 µg/mL.

-

Quality Controls (QCs): At a minimum, three levels of QCs are prepared in the same blank matrix: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate weighing of the theophylline reference standard to ensure independence from the calibration standards.

Sample Preparation

The goal of sample preparation is to extract theophylline and its internal standard from the biological matrix while removing interfering substances.[8] Protein precipitation is a common, simple, and rapid method for this purpose.

Detailed Protein Precipitation Protocol:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the patient sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the Theophylline-13C2,d6 working solution to each tube (except for blank matrix samples used to assess interference).

-

Precipitation: Add a precipitating agent, typically three volumes of cold acetonitrile or methanol (300 µL), to each tube.

-

Vortexing: Vortex the tubes vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase, which can improve peak shape.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: A typical workflow for sample preparation in theophylline TDM.

LC-MS/MS Conditions

Optimized chromatographic and mass spectrometric conditions are crucial for achieving the required sensitivity and selectivity.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of theophylline.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally suitable.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for theophylline.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both theophylline and its internal standard.[24]

Table 1: Example Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Theophylline | 181.1 | 124.2 | 100 | 25 |

| Theophylline-13C2,d6 | 187.1 | 128.2 | 100 | 25 |

Method Validation Parameters

A comprehensive validation should assess the following parameters as per regulatory guidelines:

Table 2: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.[25] | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Linearity and Range | To demonstrate a proportional relationship between concentration and response over the therapeutic range. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |

| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS.[26] | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |

Clinical Application and Interpretation

Once the method is fully validated, it can be applied to the analysis of patient samples. Blood samples should be collected at appropriate times to reflect the steady-state concentration. For oral immediate-release formulations, this is typically 1-2 hours post-dose, and for extended-release formulations, it is 4-12 hours post-dose.[27] The calculated theophylline concentration is then reported to the clinician, who will use this information, in conjunction with the patient's clinical status, to make any necessary dosage adjustments.

Conclusion

The use of Theophylline-13C2,d6 as a stable isotope-labeled internal standard in LC-MS/MS-based therapeutic drug monitoring of theophylline represents the state-of-the-art in bioanalysis. This approach provides the necessary accuracy, precision, and robustness to overcome the challenges of inter-individual pharmacokinetic variability and potential matrix effects. By implementing a rigorously validated method as outlined in this guide, analytical laboratories can provide clinicians with reliable data, ultimately contributing to safer and more effective theophylline therapy for patients with respiratory diseases.

References

-

Theophylline – Pharmacokinetics. [Link]

-

Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells | LCGC International. [Link]

-

LC-MS/MS total ion chromatogram of theophylline, tolbutamide,... | Download Scientific Diagram - ResearchGate. [Link]

-

Theophylline - StatPearls - NCBI Bookshelf - NIH. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. [Link]

-

Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for medicines advice. [Link]

-

Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]

-

Theophylline Level: Reference Range, Interpretation, Collection and Panels. [Link]

-

Nanopia TDM Theophylline. [Link]

-

Calibration Preparation Explained: Essential Steps for Accurate Measurements - YouTube. [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]

-

Theophylline Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves - ResearchGate. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

-

Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

-

Preparation of calibration standards - Andy Connelly - WordPress.com. [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

-

Example A1: Preparation of a Calibration Standard. [Link]

-

Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - PubMed. [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 4. sekisuimedical.jp [sekisuimedical.jp]

- 5. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 6. ClinPGx [clinpgx.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. eijppr.com [eijppr.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elearning.unite.it [elearning.unite.it]

- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]

- 22. 茶碱 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]

- 23. iasonline.org [iasonline.org]

- 24. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ema.europa.eu [ema.europa.eu]

- 26. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

Methodological & Application

LC-MS/MS protocol for Theophylline quantification using 13C2d6 IS

Application Note: High-Throughput Quantification of Theophylline in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of Theophylline (1,3-dimethylxanthine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional immunoassays, which suffer from cross-reactivity with caffeine and theobromine, this method utilizes

Key Performance Indicators:

-

Dynamic Range: 0.10 – 40.0

g/mL (Covering sub-therapeutic, therapeutic, and toxic ranges). -

Sample Volume: 50

L. -

Run Time: 3.5 minutes.

Clinical & Scientific Context

Theophylline is a bronchodilator with a narrow therapeutic index (

-

The Problem: Immunoassays (FPIA, EMIT) often overestimate Theophylline levels due to structural similarity with caffeine (1,3,7-trimethylxanthine) and paraxanthine (1,7-dimethylxanthine), especially in patients with high dietary caffeine intake or renal impairment.

-

The Solution: LC-MS/MS provides mass-based resolution. Using a

C

Materials & Instrumentation

Reagents

-

Analyte: Theophylline (Certified Reference Material).

-

Internal Standard:

C -

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo Altis).

-

Column: C18 Reverse Phase (Specifics in Section 5).

Experimental Workflow Visualization

The following diagram outlines the logical flow from patient extraction to data integrity checks.

Figure 1: End-to-end bioanalytical workflow for Theophylline quantification.

Method Development & Optimization

Mass Spectrometry Conditions (Source: ESI+)

Theophylline ionizes efficiently in positive mode (

-

Precursor Selection:

-

Theophylline:

181.1[3] -

IS (

C

-

-

Product Ion Selection: The primary fragment typically involves the loss of methyl isocyanate (

, 57 Da).-

Expert Insight: For the

C

-

Table 1: Recommended MRM Transitions

| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |

| Theophylline | 181.1 | 124.1 | 50 | 22 | Quantifier |

| Theophylline | 181.1 | 96.1 | 50 | 35 | Qualifier |

| 189.1 | 129.1* | 50 | 22 | IS Quantifier |

*Note: Theoretical value. Verify via direct infusion tune.

Chromatography (LC)

Xanthines are polar. A standard C18 column may show early elution and co-elution with polar matrix components.

-

Column: Waters Acquity HSS T3 (

mm, 1.8 -

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

2.0 min: 90% B

-

2.5 min: 90% B

-

2.6 min: 5% B (Re-equilibration)

-

Logic: An initial hold at low organic (5% B) diverts early eluting salts to waste (if using a diverter valve) and focuses the analyte band.

Sample Preparation Protocol

Method: Protein Precipitation (PPT). Rationale: Theophylline is not highly protein-bound (~40%), making PPT efficient. LLE is unnecessary unless sensitivity requirements are < 1 ng/mL.

-

Aliquot: Transfer 50

L of patient plasma into a 1.5 mL centrifuge tube or 96-well plate. -

IS Addition: Add 20

L of Working IS Solution (5 -

Precipitation: Add 200

L of ice-cold Methanol containing 0.1% Formic Acid.-

Tip: The formic acid helps disrupt protein binding and improves recovery.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at

(or higher) for 10 minutes at 4°C. -

Dilution (Critical Step): Transfer 100

L of supernatant to a clean plate/vial. Add 100-

Why? Injecting pure methanol supernatant can cause "solvent effect" peak broadening on UHPLC columns. Diluting with water matches the initial mobile phase conditions.

-

Validation Strategy (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), perform the following:

Selectivity & Specificity

Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

-

Requirement: No interference peak > 20% of the LLOQ area in the analyte channel. No interference > 5% of the IS response.

-

Caffeine Check: Inject a high concentration Caffeine standard (50

g/mL) to ensure it does not produce a signal in the Theophylline MRM channel (181.1 -> 124.1).

Matrix Effect (ME)

Calculate the Matrix Factor (MF) using the post-extraction spike method.

-

Target: CV of MF across 6 lots should be < 15%. The

C

Linearity & Sensitivity

-

Calibration Curve: 0.1, 0.5, 1, 5, 10, 20, 40

g/mL. -

Weighting:

linear regression. -

LLOQ: 0.1

g/mL (S/N > 10).

Troubleshooting & Expert Tips

-

Isobaric Interferences:

-

Paraxanthine: The major metabolite of caffeine. It shares the mass 180/181.[4] It must be chromatographically separated from Theophylline.

-

Check: Ensure your gradient separates Paraxanthine (usually elutes after Theophylline on C18) from Theophylline.

-

-

Carryover:

-

Xanthines can stick to injector needles. Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol + 0.1% Formic Acid.

-

-

IS Purity:

-

Ensure the

C

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sutariya, V., et al. (2015). "Determination of theophylline in rabbit plasma by triple quadrupole LC/MS." Journal of Chromatographic Science. Retrieved from [Link] (Note: Adaptation of general LC-MS principles for xanthines).

-

Boonen, K., et al. (2019). "Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve." MDPI Molecules. Retrieved from [Link] (Demonstrates xanthine fragmentation patterns).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Precision Quantitation of Theophylline in Human Plasma via LC-MS/MS Using Theophylline-13C2d6 Internal Standard

Abstract & Introduction

Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD).[1] However, its narrow therapeutic index (10–20 µg/mL) and non-linear pharmacokinetics necessitate rigorous Therapeutic Drug Monitoring (TDM). Traditional immunoassays often suffer from cross-reactivity with caffeine or xanthine metabolites.

This Application Note details a robust LC-MS/MS protocol utilizing Theophylline-13C2d6 as a stable isotope-labeled internal standard (SIL-IS). Unlike common deuterated analogs (e.g., Theophylline-d6), the addition of Carbon-13 labeling in the xanthine core combined with deuterium provides a mass shift of +8 Da. This significantly mitigates "cross-talk" (isotopic interference) and eliminates deuterium-hydrogen exchange issues, ensuring superior precision for pharmacokinetic (PK) and toxicological studies.

Chemical & Physical Properties[2][3][4][5][6][7][8]

| Property | Theophylline (Analyte) | Theophylline-13C2d6 (IS) |

| Formula | ||

| MW | 180.16 g/mol | 188.21 g/mol |

| Precursor Ion | 181.1 | 189.1 |

| LogP | -0.02 (Hydrophilic) | -0.02 (Approx.)[2] |

| pKa | 8.81 (Weak Acid) | 8.81 (Approx.)[3] |

| Solubility | Soluble in hot water, alkali hydroxides | Same |

Experimental Design Strategy (The "Why")

Internal Standard Selection: The 13C2d6 Advantage

Standard protocols often use Theophylline-d3. However, d3 analogs can suffer from:

-

Isotopic Overlap: High concentrations of native drug can contribute signal to the IS channel (M+3 isotope of parent).

-

D-H Exchange: Deuterium on acidic positions can exchange with solvent protons, altering the concentration.

The Solution: Theophylline-13C2d6 offers a +8 Da mass shift . This wide separation prevents isotopic overlap even at supratherapeutic concentrations (>20 µg/mL), while the 13C core labeling is chemically inert, ensuring the IS concentration remains constant throughout extraction.

Matrix Management Strategy

-

Protocol A (Protein Precipitation - PPT): Recommended for high-throughput clinical workflows where speed is critical.

-

Protocol B (Liquid-Liquid Extraction - LLE): Recommended for research requiring ultra-low limits of quantification (LLOQ) or when phospholipid suppression is observed in PPT.

Sample Preparation Protocols

Reagents Required[9][10][11]

-

Stock Solution: Theophylline (1 mg/mL in Methanol).

-

IS Stock: Theophylline-13C2d6 (100 µg/mL in Methanol).

-

Plasma Matrix: K2EDTA or Lithium Heparin Human Plasma.

-

Precipitation Solvent: Acetonitrile (LC-MS Grade).

-

Extraction Solvent (LLE): Ethyl Acetate or Chloroform:Isopropanol (95:5).

Protocol A: Rapid Protein Precipitation (High Throughput)

Best for routine TDM (Range: 0.5 – 40 µg/mL)

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

-

Injection: Inject 2–5 µL.

Protocol B: Liquid-Liquid Extraction (High Sensitivity)

Best for PK studies or complex matrices (Range: 0.05 – 40 µg/mL)

-

Aliquot: Transfer 100 µL of plasma into a glass tube.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex.

-

Buffering: Add 50 µL of Ammonium Acetate (100 mM, pH 5.0) to stabilize ionization state.

-

Extraction: Add 1.0 mL of Ethyl Acetate.

-

Agitation: Shake/Vortex for 5 minutes.

-

Separation: Centrifuge at 4,000 x g for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Methodology

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[4]

-

Temperature: 40°C.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[4]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Isocratic Hold (Desalting) |

| 2.50 | 95% | Elution Ramp |

| 3.50 | 95% | Column Wash |

| 3.60 | 5% | Re-equilibration |

| 5.00 | 5% | End of Run |[4]

Mass Spectrometry Parameters (Source: ESI Positive)

-

Gas Temp: 350°C

-

Gas Flow: 11 L/min

-

Nebulizer: 40 psi[5]

-

Capillary Voltage: 4000 V

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Theophylline | 181.1 | 124.1 | 50 | 20 |

| Theophylline-13C2d6 | 189.1 | 130.1* | 50 | 20 |

*Note: The product ion for the IS (130.1) assumes the loss of a labeled methyl group and retention of the 13C-labeled ring. Optimize this transition on your specific instrument by performing a Product Ion Scan of 189.1.

Workflow Visualization

The following diagram illustrates the decision tree between High Throughput (PPT) and High Sensitivity (LLE) pathways.

Figure 1: Decision matrix for Theophylline sample preparation based on sensitivity requirements.

Validation Criteria & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)

-

Linearity:

over the range (e.g., 0.1 – 40 µg/mL). -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Recovery: > 80% for LLE; Consistent (>50%) for PPT.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Protein crashing in column | Ensure PPT supernatant is diluted with aqueous buffer before injection to match mobile phase. |

| IS Signal Drift | Matrix Effects (Phospholipids) | Switch from PPT to LLE or use a "Phospholipid Removal" SPE plate. |

| Peak Tailing | Secondary interactions | Ensure Ammonium Acetate (2mM) is in Mobile Phase A to mask silanols. |

| Carryover | High concentration samples | Implement a needle wash with 50:50 MeOH:ACN + 0.1% FA. |

References

-

Agilent Technologies. (2017).[5] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[5] Application Note. Link

-

National Institutes of Health (NIH) / PubChem. (2025). Theophylline Compound Summary (CID 2153). Physical Properties and pKa data.[3][6][7] Link

-

WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Best practices for SIL-IS selection. Link

-

Journal of Chromatography B. (2007). Simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma.[4] (Context for extraction comparisons). Link

-

Clin Chem Lab Med. (2016). Biological matrix effects in quantitative tandem mass spectrometry-based analytical methods.Link

Sources

- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]

- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Theophylline | 58-55-9 [chemicalbook.com]

- 7. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Solid phase extraction (SPE) methods for Theophylline-13C2d6

Application Note: High-Sensitivity Solid Phase Extraction (SPE) of Theophylline-13C2d6 from Human Plasma

Executive Summary

This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation of Theophylline-13C2d6 (and its parent analog Theophylline) from biological matrices, specifically human plasma. Theophylline, a methylxanthine drug used for respiratory diseases, requires precise Therapeutic Drug Monitoring (TDM) due to its narrow therapeutic index (10–20 mg/L).

While protein precipitation is common, it often fails to remove phospholipids, leading to ion suppression in LC-MS/MS.[1] This guide prioritizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE approach. This mechanism ensures high recovery of the polar xanthine structure while effectively removing matrix interferences that compromise the accuracy of the stable isotope-labeled internal standard (SIL-IS), Theophylline-13C2d6.

Physicochemical Profile & Extraction Logic

Understanding the molecule is the first step in designing a self-validating extraction protocol.

| Property | Value | Implication for SPE |

| Compound | Theophylline (1,3-dimethylxanthine) | Polar, planar molecule.[1] |

| LogP | -0.02 (Hydrophilic) | Critical: Standard C18 silica sorbents may suffer from "breakthrough" (analyte loss) during loading/washing if aqueous content is too low.[1] A polymeric sorbent is required to retain the polar analyte. |

| pKa | ~8.8 (Weak Acid) | The molecule is neutral at physiological pH (7.[1]4) and acidic pH. It deprotonates at high pH (>9). |

| Retention Mode | Reversed-Phase (Polar-Modified) | Use a mechanism that retains polar compounds (HLB) rather than pure hydrophobic interaction.[1] |

| Internal Standard | Theophylline-13C2d6 | Behaves physicochemically identical to the analyte but provides mass differentiation (+5 Da shift depending on label positions) for MS quantification.[1] |

The "Why" Behind the Method:

-

Sorbent Selection: We utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. Unlike traditional C18, HLB copolymers contain N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) monomers. This allows the sorbent to remain wetted and retain the polar Theophylline molecule even during 100% aqueous loading, preventing the "dewetting" phenomenon common in silica-based cartridges.

-

Matrix Removal: The protocol includes a specific wash step (5% Methanol) strong enough to remove salts and proteins but weak enough to prevent premature elution of the hydrophilic Theophylline.

Materials and Reagents

-

Internal Standard (SIL-IS): Theophylline-13C2d6 (ensure isotopic purity >99%).[1]

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

SPE Cartridges: Polymeric HLB cartridges (e.g., 30 mg / 1 mL or 60 mg / 3 mL).

-

Note: 30 mg bed mass is sufficient for clinical plasma volumes (100–200 µL).

-

-

Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid.[1]

Detailed Experimental Protocol

Pre-Treatment (Internal Standard Spiking)

-

Objective: Equilibrate the SIL-IS with the biological matrix before extraction to correct for recovery losses.

-

Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of Theophylline-13C2d6 Working Solution (e.g., 10 µg/mL in 50:50 MeOH:Water).

-

Vortex for 30 seconds.

-

Acidification/Dilution: Add 200 µL of 0.1% Formic Acid in Water.

-

Reasoning: This disrupts protein binding (Theophylline is ~40% protein-bound) and dilutes the plasma viscosity to prevent cartridge clogging.

-

Solid Phase Extraction (SPE) Workflow

-

Sorbent: Polymeric HLB (30 mg/1 cc).

| Step | Solvent / Volume | Mechanism / Logic |

| 1.[1][5][7] Condition | 1 mL Methanol | Solvates the polymeric chains, opening the pores for interaction.[1] |

| 2. Equilibrate | 1 mL Water | Prepares the sorbent for the aqueous sample; removes excess organic solvent. |

| 3.[1] Load | Pre-treated Sample (~420 µL) | Apply slowly (1 mL/min). Theophylline retains via hydrophobic and polar interactions. |

| 4. Wash 1 | 1 mL 5% Methanol in Water | Critical Step: Removes salts, sugars, and loosely bound proteins.[1] The 5% organic content is too low to elute Theophylline (LogP ~0) but cleans the matrix. |

| 5. Dry | Vacuum for 2-3 mins | Removes residual water which can interfere with reconstitution or evaporation. |

| 6.[1] Elute | 2 x 250 µL Methanol | Theophylline is highly soluble in pure methanol.[1] Two small aliquots maximize recovery compared to one large volume. |

| 7. Post-Treatment | Evaporate & Reconstitute | Evaporate eluate under N2 at 40°C. Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). |

Workflow Visualization (Graphviz)

Caption: Step-by-step SPE workflow for Theophylline-13C2d6 extraction using Polymeric HLB sorbent to ensure polar retention and matrix cleanup.

Validation & Quality Control

To ensure the method is "self-validating," utilize the Internal Standard response as a diagnostic tool.

Acceptance Criteria

-

IS Recovery: The absolute peak area of Theophylline-13C2d6 in extracted samples should be consistent (within ±15%) across the batch.

-

Matrix Factor: Calculate by comparing the IS peak area in extracted plasma vs. neat solvent.

-

Target: 0.85 – 1.15 (indicating minimal ion suppression).

-

Failure Mode: If Matrix Factor < 0.5, phospholipids are suppressing the signal. Solution: Increase the Wash step strength to 10% MeOH or switch to a "Pass-Through" Phospholipid Removal plate if HLB fails.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Breakthrough during loading. | Theophylline is polar.[1] Ensure the sample is diluted in water (not organic) before loading. Slow down loading speed. |

| High Backpressure | Protein precipitation on frit.[1] | Ensure plasma is diluted 1:1 with acid/water and vortexed well before loading.[1] |

| Variable IS Response | Inconsistent pipetting or evaporation.[1] | Check N2 evaporation needles for blockage. Ensure IS is spiked before any other step. |

| Early Elution in LC | Reconstitution solvent too strong. | Reconstitute in high-aqueous solvent (e.g., 95% Water) to focus the peak on the LC column.[1] |

References

-

National Center for Biotechnology Information (NCBI). "Theophylline | C7H8N4O2 - PubChem."[1] PubChem Compound Summary. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003.[1] (Standard reference for Matrix Effect protocols). [Link]

-

Waters Corporation. "Oasis HLB Cartridges and Plates Care and Use Manual." (Source for Polymeric HLB mechanisms). [Link]

-

Souverain, S., et al. "Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures."[1] Journal of Chromatography A, 2004.[1] [Link]

Sources

- 1. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Theophylline | 58-55-9 [chemicalbook.com]

- 7. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Theophylline-13C2,d6 Internal Standard Working Solutions for LC-MS/MS Bioanalysis

Introduction & Scientific Rationale

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of Theophylline quantification is frequently compromised by matrix effects and ionization suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Theophylline-13C2,d6 , is the gold standard for correcting these variances.

Unlike structural analogs (e.g., caffeine or phenacetin), Theophylline-13C2,d6 co-elutes with the analyte, experiencing the exact same ionization environment and matrix suppression/enhancement at the electrospray interface. This protocol details the precision preparation of working solutions, emphasizing the prevention of "cross-signal contribution"—where impurities in the IS falsely elevate the analyte signal.

Key Mechanistic Insight: Isotopic Purity & Cross-Talk

Theophylline-13C2,d6 (MW ~188.2 g/mol ) provides a mass shift of +8 Da relative to native Theophylline (MW 180.16 g/mol ). This separation is sufficient to prevent isotopic overlap (M+0 of IS interfering with M+0 of analyte). However, improper storage or preparation can lead to deuterium exchange or degradation, compromising this mass shift.

Material Specifications & Safety

Before initiating the protocol, verify the certificate of analysis (CoA) for the specific lot of reference material.

Table 1: Compound Specifications

| Parameter | Specification | Notes |

| Compound Name | Theophylline-13C2,d6 | 1,3-Dimethylxanthine (labeled) |

| Molecular Formula | C₅¹³C₂H₂D₆N₄O₂ | Verify specific labeling positions on CoA |

| Molecular Weight | ~188.19 g/mol | +8 Da shift vs. Native (180.16) |

| Solubility | Soluble in Methanol, DMSO, 0.1N NaOH | Sparingly soluble in cold water |

| Purity Requirement | Chemical: >98%; Isotopic: >99% | Critical to minimize contribution to analyte channel |

| Storage | -20°C (Solid), Protected from light | Hygroscopic; equilibrate to RT before weighing |

Safety Profile (GHS Classifications)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

-

PPE: Double nitrile gloves, lab coat, safety glasses, and fume hood operation are mandatory.

Experimental Workflow Visualization

The following diagram illustrates the critical path from solid reference material to the final working solution used for sample spiking.

Figure 1: Step-wise dilution scheme ensuring accurate concentration and solvent compatibility.

Detailed Preparation Protocol

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master solution.

-

Equilibration: Remove the Theophylline-13C2,d6 vial from the freezer and allow it to reach room temperature (approx. 30 mins) in a desiccator. Why? Opening a cold vial causes condensation, introducing water that degrades the solid and alters weighing accuracy.

-